![molecular formula C15H21NO4S B3168783 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid CAS No. 932976-67-5](/img/structure/B3168783.png)

1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid

Übersicht

Beschreibung

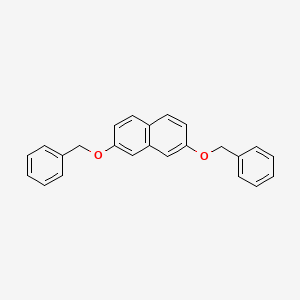

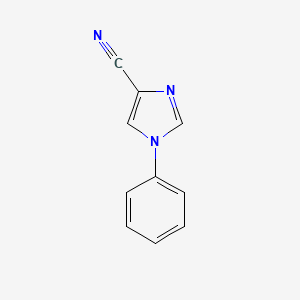

The compound is a derivative of piperidine, a heterocyclic organic compound. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . The compound you’re asking about has a sulfonyl group attached to a phenyl ring, which is further attached to the piperidine ring. This suggests that it might have unique properties compared to simple piperidine derivatives.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, the phenyl ring, and the sulfonyl group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to participate in a variety of chemical reactions. For example, they can act as bases, nucleophiles, or ligands in metal-catalyzed reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperidine ring might contribute to basicity, while the sulfonyl group might influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen

- PPCA has shown promise as a potential drug candidate due to its unique chemical structure. Researchers explore its interactions with biological targets, such as enzymes or receptors, aiming to develop novel therapeutic agents. Investigating PPCA’s pharmacokinetics, toxicity, and efficacy is crucial for drug discovery .

- Inflammation plays a central role in various diseases. Studies have examined PPCA’s anti-inflammatory effects, including its impact on cytokine production, immune cell activation, and tissue damage. Researchers investigate whether PPCA could serve as a basis for new anti-inflammatory drugs .

- PPCA’s piperidine ring and sulfonyl group make it an interesting building block for polymer synthesis. Scientists explore its incorporation into polymers, investigating properties like mechanical strength, thermal stability, and solubility. Potential applications include drug delivery systems, coatings, and membranes .

- PPCA’s carboxylic acid functionality allows it to participate in various chemical reactions. Researchers study its use as a catalyst or reagent in organic transformations. By modifying its structure, they aim to enhance its catalytic activity and selectivity .

- Fluorescent molecules are essential for imaging biological processes. PPCA derivatives can be functionalized with fluorophores, enabling their use as cellular probes. Scientists investigate their specificity, photostability, and cellular uptake for applications in live-cell imaging and diagnostics .

- Translational research bridges the gap between basic science and clinical practice. PPCA’s potential therapeutic properties require rigorous evaluation in preclinical models and, eventually, human trials. Researchers assess its safety, efficacy, and mechanisms of action, aiming for practical medical applications .

Medicinal Chemistry and Drug Development

Anti-Inflammatory Properties

Materials Science and Polymer Chemistry

Organic Synthesis and Catalysis

Biological Imaging and Fluorescent Probes

Translational Research and Clinical Applications

Wirkmechanismus

Target of Action

Compounds containing a piperidine ring have been reported to show nanomolar activity against ck1γ and ck1ε . The piperidine ring is a common feature in many pharmaceuticals and plays a significant role in drug design .

Mode of Action

The piperidine ring’s stereochemistry and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that piperidine-containing compounds are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Pharmacokinetics

The stability of the compound could be influenced by the presence of the boronic ester moiety .

Result of Action

Compounds with a piperidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting potential kinase inhibition.

Action Environment

The stability of organoboron compounds, such as boronic esters, can be influenced by air and moisture .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-propan-2-ylphenyl)sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(10-16)15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAHFDIAOPVUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B3168707.png)

![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)

![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)

![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B3168759.png)

![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)

![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)

![4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid](/img/structure/B3168797.png)